Cyclopamine

Descripción general

Descripción

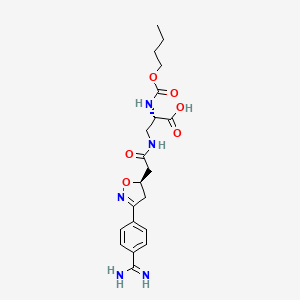

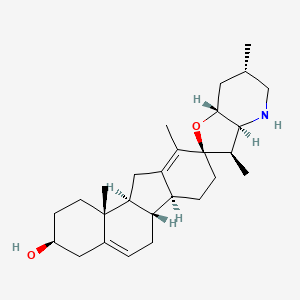

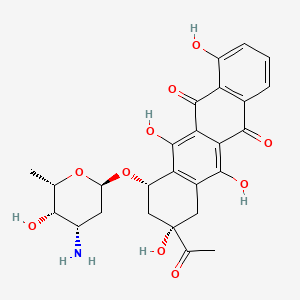

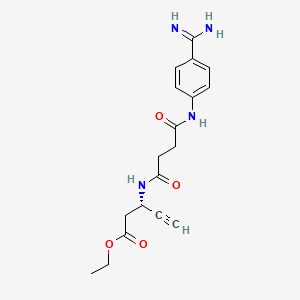

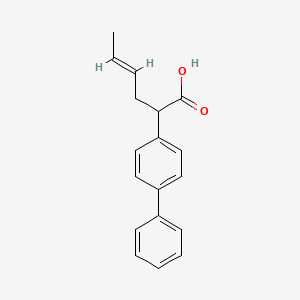

La ciclopamina, también conocida como 11-deoxojerovina, es un alcaloide esteroideo natural. Es un componente teratogénico que se encuentra en el lirio del maíz (Veratrum californicum). La ciclopamina ganó atención debido a su capacidad de inducir defectos de nacimiento, como la ciclopia (el desarrollo de un solo ojo), cuando es consumida por animales preñados . Este compuesto fue identificado por primera vez en la década de 1950 cuando las ovejas en Idaho dieron a luz corderos cíclopes después de pastar en el lirio del maíz .

Mecanismo De Acción

La ciclopamina ejerce sus efectos inhibiendo la vía de señalización Hedgehog. Se une específicamente y antagoniza el receptor transmembrana Smoothened (SMO), evitando la activación de los componentes de señalización descendentes . Esta inhibición interrumpe la vía, lo que lleva a la supresión de la expresión genética involucrada en el crecimiento y la diferenciación celular .

Análisis Bioquímico

Biochemical Properties

Cyclopamine interacts with the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development . It specifically targets the Smoothened (Smo) receptor, inhibiting the pathway . This interaction with the Smo receptor is a key aspect of this compound’s biochemical activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to decrease oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppress cell proliferation, and induce apoptosis . It also increases reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by interrupting the Sonic hedgehog (Shh) pathway . In healthy development, the Shh gene codes for Shh proteins. These proteins have a high affinity for the surface membrane protein patched. Upon binding, Shh proteins inhibit patched . This compound interrupts this process, thereby altering the pathway and ultimately causing birth defects .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in various studies. For instance, it has been found that this compound, like glutamine depletion, causes a substantial decrease in oxygen consumption in a number of NSCLC cell lines . This indicates that the effects of this compound can change over time under laboratory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of this compound have shown cytotoxic effects on cancer cells . It has been noted that at high doses, this compound has a potential teratogenic effect, causing many potential side effects, including weight loss, dehydration, and death .

Metabolic Pathways

This compound is involved in the Hedgehog signaling pathway, where it interacts with the Smoothened (Smo) receptor . This interaction affects the metabolic flux within this pathway.

Transport and Distribution

It is known that this compound’s poor water solubility initially impeded the development of formulations for administration to animals .

Subcellular Localization

It is known to interact with the Smoothened (Smo) receptor, which is a seven-transmembrane protein . This suggests that this compound may be localized to the cell membrane where it can interact with this receptor.

Métodos De Preparación

La ciclopamina se puede extraer de las raíces y rizomas de Veratrum californicum. Debido a la limitada disponibilidad de la planta, se han desarrollado rutas sintéticas. Uno de estos métodos implica el uso de dehidroepiandrosterona como material de partida. La síntesis incluye una reordenación biomimética para formar el núcleo esteroideo C-nor-D-homo y una secuencia de acoplamiento reductivo estereoselectivo/(bis-)ciclización para establecer la porción (E)/F-anillo . Este método proporciona un enfoque escalable para producir ciclopamina en cantidades de gramos.

Análisis De Reacciones Químicas

La ciclopamina experimenta varias reacciones químicas, que incluyen:

Reducción: La reducción de Wolff-Kishner de la jervina produce ciclopamina.

Sustitución: La ciclopamina puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno y oxígeno en su estructura.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el zinc y el cloruro de amonio . Los principales productos formados a partir de estas reacciones incluyen jervina y otros alcaloides esteroideos relacionados.

Aplicaciones Científicas De Investigación

La ciclopamina tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

La ciclopamina a menudo se compara con otros alcaloides esteroideos, como la jervina y la veratramina. Si bien la jervina es estructuralmente similar a la ciclopamina, difiere en que tiene un grupo cetona en el carbono-11 en lugar de un grupo metileno . La veratramina, otro compuesto relacionado, carece de los efectos teratogénicos de la ciclopamina y la jervina . La capacidad única de la ciclopamina para inhibir la vía Hedgehog la distingue de estos compuestos similares, lo que la convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo terapéutico .

Referencias

Propiedades

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFUMOKHFSJGL-LAFRSMQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043709 | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4449-51-8 | |

| Record name | Cyclopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclopamine exert its anti-cancer effects?

A1: this compound acts as a potent antagonist of the Hedgehog (Hh) signaling pathway [, , ]. Specifically, it binds to and inhibits the activity of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway [, , ]. By disrupting this pathway, this compound effectively inhibits the expression of downstream target genes that regulate cell growth, proliferation, differentiation, and survival, ultimately leading to tumor suppression [, , , , , ].

Q2: What are the downstream consequences of this compound-mediated Hh pathway inhibition?

A2: Inhibition of the Hh pathway by this compound triggers a cascade of downstream events, including:

- Reduced cell proliferation: this compound effectively arrests the cell cycle, predominantly at the G0/G1 phase, leading to decreased DNA synthesis and cell division in various cancer cell lines [, , , , ].

- Induction of apoptosis: this compound promotes programmed cell death in cancer cells, characterized by morphological changes such as nuclear fragmentation and chromatin condensation. This effect is often associated with alterations in the expression of pro-apoptotic and anti-apoptotic proteins [, , , , , ].

- Suppression of invasion and metastasis: Studies demonstrate that this compound can inhibit the migratory and invasive capacity of cancer cells, potentially by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C27H41NO2 and a molecular weight of 411.62 g/mol.

Q4: Has computational chemistry been employed to study this compound?

A4: Yes, computational modeling has been used to investigate the interactions of this compound with its target protein, Smoothened (SMO) []. Molecular dynamics simulations have revealed that the binding position of this compound on SMO dictates its agonistic or antagonistic effects []. These studies provide valuable insights into the structure-activity relationship of this compound and can guide the design of more potent and selective Hh pathway inhibitors.

Q5: What is known about the structure-activity relationship of this compound and its analogs?

A5: While this compound exhibits promising anti-cancer activity, it suffers from limitations such as poor solubility and potential off-target effects. Researchers have synthesized and evaluated various this compound analogs to improve its pharmacological properties. For instance, hydroxylated this compound analogs have been isolated from Veratrum californicum, and their ability to inhibit the Hh pathway has been assessed []. These studies contribute to the understanding of the structural features essential for this compound's activity and guide the development of improved Hh inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

Q6: What are the challenges associated with this compound formulation and delivery?

A6: this compound exhibits poor solubility in aqueous solutions, hindering its formulation and bioavailability. To overcome this limitation, researchers are exploring various drug delivery systems, including nanoparticles and other nanoformulations, to improve this compound's solubility, stability, and targeted delivery to tumor sites [].

Q7: What is the pharmacokinetic profile of this compound?

A7: Studies in sheep have revealed that this compound exhibits a short elimination half-life (approximately 1.1 hours) following intravenous administration []. This rapid clearance necessitates frequent dosing or alternative delivery methods to maintain therapeutic concentrations. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different animal models and humans.

Q8: What evidence supports the anti-cancer activity of this compound?

A8: Extensive preclinical studies have demonstrated the anti-cancer efficacy of this compound in various in vitro and in vivo models:

- In vitro studies: this compound effectively inhibits the proliferation and induces apoptosis in a wide range of cancer cell lines, including those derived from breast cancer, pancreatic cancer, medulloblastoma, and gastric cancer [, , , , , , , , , , ].

- In vivo studies: Animal models have shown that this compound can suppress tumor growth and metastasis in xenograft and orthotopic models of various cancers [, , , ]. Notably, this compound has demonstrated efficacy against medulloblastoma, a highly malignant pediatric brain tumor, both alone and in combination with other agents like lovastatin [, ].

Q9: Can cancer cells develop resistance to this compound treatment?

A9: Yes, prolonged exposure to this compound can lead to the development of drug resistance in certain cancer cell lines [, ]. Resistance mechanisms may involve alterations in the Hh signaling pathway itself, such as mutations in SMO or upregulation of downstream signaling molecules. Additionally, cancer stem cells, a subpopulation of tumor cells with enhanced self-renewal and tumor-initiating capacity, may contribute to this compound resistance [, , ]. Strategies to overcome this compound resistance are an active area of research and may involve combining this compound with other targeted therapies or developing novel Hh pathway inhibitors that circumvent known resistance mechanisms.

Q10: What are the known toxicities associated with this compound?

A10: this compound is a teratogenic compound, meaning it can interfere with fetal development and cause birth defects [, , ]. Its teratogenic effects are attributed to its disruption of the Hh signaling pathway, which plays a critical role in embryonic development. While the teratogenic potential of this compound limits its use during pregnancy, it has also spurred research into its potential as an anti-cancer agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)](/img/structure/B1684244.png)

-lambda5](/img/structure/B1684246.png)